molecular formula C59H84N2O18 B1668254 Candicidin CAS No. 1403-17-4

Candicidin

Cat. No. B1668254
CAS RN: 1403-17-4
M. Wt: 1109.3 g/mol
InChI Key: OPGSFDUODIJJGF-JBUZINEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Candicidin is a polyene antifungal antibiotic produced by a strain of Streptomyces griseus . It is especially effective against Candida albicans, more so than amphotericin B . This compound is administered intravaginally in the treatment of vulvovaginal candidiasis .


Synthesis Analysis

The yield of this compound was enhanced twofold when adding CuSO4 to the culture medium at a concentration of 42.8 mg/l in a 3.7 l fermentor . This led to more rapid glucose consumption and decreased cell growth . Enzyme activities related to glucose metabolism were greatly enhanced by copper addition . Transcriptional analysis of samples in the fermentation process demonstrated that adding copper sulfate to the fermentation medium could bring a large increase in the transcriptional level of the this compound biosynthetic genes fscA, fscB, fscC, and fscD .


Molecular Structure Analysis

This compound has a molecular formula of C59H84N2O18 . Its average mass is 1109.301 Da and its monoisotopic mass is 1108.571899 Da .


Chemical Reactions Analysis

The metabolomics profiling under different pH conditions was analyzed and discussed to elucidate the mechanism of pH affecting this compound biosynthesis . An efficient fermentation process with an integrated medium optimization and pH control strategy was developed .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 1262.8±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 197.6±3.0 kJ/mol . The flash point is 717.5±34.3 °C . The index of refraction is 1.616 . The molar refractivity is 293.7±0.4 cm3 .

Scientific Research Applications

Polyene Macrolides and Prostate Gland

Candicidin, a polyene macrolide antifungal antibiotic, has demonstrated potential in reducing the size of the prostate gland. In studies involving dogs, daily oral administration of this compound at specific doses led to a reduction in the prostate gland's volume. This suggests that this compound and related polyene macrolides might be active in treating prostatic hypertrophy through oral routes (Gordon & Schaffner, 1968).

Antifungal Properties and Dermatological Applications

This compound has been shown to be effective against various yeast-like organisms, significantly more active than other antifungals like nystatin. Its dermatological anti-candidal activity was demonstrated through testing in ointment form, proving effective in treating Candidiasis (Orris, 1973).

Biosynthesis and Molecular Structure

The biosynthesis of this compound involves complex processes with multiple genes and enzymes. The presence of an aromatic para-aminoacetophenone moiety derived from para-aminobenzoic acid is a distinctive feature in its structure. Understanding the biosynthesis pathway, including the involvement of polyketide synthase subunits, is crucial for exploring its potential applications and enhancing production (Martín & Aparicio, 2009).

Enhancement of Biosynthesis

Research has focused on enhancing this compound productivity, such as medium optimization and pH control strategies. These strategies have led to significant increases in this compound production, providing a foundation for its industrial application and offering insights for process optimization in antibiotic production (Liu et al., 2018).

Mode of Action on Fungal Cells

This compound's mode of action primarily involves disrupting the cell membrane of fungi like Candida albicans. This disruption leads to ion leakage, notably potassium, and internal acidification of the cells, which is a critical aspect of its antifungal activity (Hammond et al., 1974).

Mechanism of Action

Target of Action

Candicidin primarily targets ergosterol , the principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes.

Mode of Action

This compound interacts with its target, ergosterol, by binding to it irreversibly . This binding disrupts the integrity of the membrane, leading to cell death . There is some evidence suggesting that the binding site in the cell wall may be to fatty acids or fatty acid esters, and this binding capacity must be satisfied before this compound can bring about its lethal effect by binding to sterol in the cell membrane .

Biochemical Pathways

Research suggests that methylmalonyl-coa, a key intermediate in many metabolic pathways, plays a central role in this compound production . The gene methB, responsible for the biosynthesis of methylmalonyl-CoA, might be a candidate gene target for further improving the production of this compound .

Pharmacokinetics

It is known that this compound is administered intravaginally in the treatment of vulvovaginal candidiasis .

Result of Action

The primary result of this compound’s action is the disruption of membrane integrity, leading to cell death . It is especially effective against Candida albicans, a common cause of fungal infections .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the productivity of this compound can be significantly improved by introducing a pleiotropic regulator AdpA into Streptomyces ZYJ-6, achieving the highest this compound level ever reported in the literature . Furthermore, medium optimization and pH stepwise control strategy in process optimization have been shown to enhance this compound productivity .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGSFDUODIJJGF-JBUZINEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014435
Record name Candicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of Candicidin. Candicidin binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death. There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters and that this binding capacity must be satisfied before candicidin can bring about its lethal effect by binding to sterol in the cell membrane.
Record name Candicidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1403-17-4
Record name Candicidin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candicidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Candicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Candicidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Candicidin
Reactant of Route 2
Candicidin
Reactant of Route 3
Candicidin
Reactant of Route 4
Reactant of Route 4
Candicidin
Reactant of Route 5
Candicidin
Reactant of Route 6
Candicidin

Q & A

Q1: How does candicidin exert its antifungal activity?

A: this compound belongs to the polyene macrolide family of antifungal antibiotics. [] It works by binding preferentially to ergosterol, a sterol found in fungal cell membranes. [] This binding disrupts membrane integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately resulting in fungal cell death. [, ]

Q2: What makes this compound more effective against fungal cells than mammalian cells?

A: this compound exhibits selective toxicity towards fungal cells due to its higher affinity for ergosterol compared to cholesterol, the primary sterol found in mammalian cell membranes. [, ]

Q3: What is the chemical formula and molecular weight of this compound D, the major component of the this compound complex?

A: The molecular formula of this compound D is C61H82NO21, and its molecular weight is 1128.3 g/mol. [, ]

Q4: How can I differentiate this compound components using analytical techniques?

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for separating and quantifying different components of the this compound complex. [, ] For instance, a C8 column with an acetonitrile-ammonium acetate mobile phase can effectively separate the four major components of the complex. []

Q5: What is the significance of the aromatic moiety in this compound's structure?

A: The aromatic para-aminoacetophenone moiety, derived from para-aminobenzoic acid (PABA), is a characteristic feature of aromatic polyene macrolides like this compound. [] This moiety plays a crucial role in this compound's biological activity. []

Q6: How is the biosynthesis of the aromatic moiety in this compound regulated?

A: Studies have shown that the expression of the PABA synthase gene (pabAB) in the this compound biosynthetic pathway is significantly repressed by phosphate. [, ] This suggests a regulatory mechanism involving phosphate control over the biosynthesis of the aromatic component in this compound.

Q7: Which genes are responsible for this compound biosynthesis in Streptomyces species?

A: The this compound biosynthetic gene cluster (can) has been identified and characterized in several Streptomyces species. [, ] This cluster contains genes encoding enzymes involved in various steps of this compound biosynthesis, including polyketide synthases (PKSs), a thioesterase, enzymes for macrolactone ring modification, mycosamine biosynthesis and attachment, this compound export, and regulatory proteins. []

Q8: How widespread is the this compound gene cluster among Streptomyces species?

A: Studies on Streptomyces isolates from the Trondheim fjord in Norway revealed that the this compound biosynthesis gene cluster (can) is widely distributed among these strains. [] Despite morphological diversity, these isolates shared a high degree of genetic similarity and harbored the can genes, suggesting the involvement of a mobile genetic element in the dissemination of this cluster. []

Q9: What is the role of the FscR regulatory proteins in this compound biosynthesis?

A: Four consecutive regulatory genes (fscR1-fscR4) within the this compound biosynthetic gene cluster in Streptomyces sp. FR-008 encode the FscR regulatory proteins. [] These proteins, belonging to different families of regulators, form a hierarchical network to control this compound production. [] Each FscR protein plays a critical role, and their disruption significantly affects this compound biosynthesis. []

Q10: How do environmental factors like phosphate influence this compound production?

A: Inorganic phosphate has been found to inhibit this compound biosynthesis while stimulating mycelial growth in Streptomyces griseus. [, ] This suggests a complex interplay between primary and secondary metabolism, with phosphate potentially acting as a regulator that switches the metabolic flux. [] Maintaining a specific pH and sugar concentration in the fermentation medium can also influence this compound yield. []

Q11: What are the potential medical applications of this compound?

A: this compound exhibits potent antifungal activity and has been investigated for its potential in treating various fungal infections. [, ] Due to its relatively low toxicity when administered orally, this compound has been studied for treating fungal infections of the intestinal tract. [, ] It has also shown promise in managing vaginal candidiasis. [, ]

Q12: Does this compound have any effect on the prostate gland?

A: Early observations indicated that oral administration of this compound in dogs led to a reduction in prostate gland size. [] Further investigations revealed that treatment with this compound, particularly the heptaene macrolide variant, resulted in noticeable reductions in prostate size and weight in a hamster model of prostatic hypertrophy. [] These findings suggest a potential link between this compound and prostate health, warranting further research to understand the underlying mechanisms and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.